molecular formula C7H12N2O B1380536 4-(2-methoxyethyl)-1-methyl-1H-pyrazole CAS No. 1430057-92-3

4-(2-methoxyethyl)-1-methyl-1H-pyrazole

Cat. No.: B1380536
CAS No.: 1430057-92-3
M. Wt: 140.18 g/mol
InChI Key: RKYUAVAYWLPUGD-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a methoxyethyl group at the fourth position and a methyl group at the first position of the pyrazole ring

Scientific Research Applications

4-(2-Methoxyethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Safety and Hazards

4-(2-Methoxyethyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the substituents, potentially leading to the formation of hydrazines or other reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrazines, reduced pyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism by which 4-(2-methoxyethyl)-1-methyl-1H-pyrazole exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxyethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

    4-(2-Methoxyethyl)phenol: This compound shares the methoxyethyl group but has a phenol ring instead of a pyrazole ring.

    1-Methyl-1H-pyrazole: This is the parent compound without the methoxyethyl substitution.

    2-Methoxyethylamine: This compound has the methoxyethyl group attached to an amine instead of a pyrazole ring.

Uniqueness: 4-(2-Methoxyethyl)-1-methyl-1H-pyrazole is unique due to the combination of the pyrazole ring and the methoxyethyl group, which imparts distinct chemical and biological properties. This combination can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-(2-methoxyethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-4-10-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYUAVAYWLPUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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